molecular formula C8H5NNaO5S B1226914 Sodium 2,3-dioxoindoline-5-sulfonate CAS No. 80789-74-8

Sodium 2,3-dioxoindoline-5-sulfonate

Cat. No.: B1226914
CAS No.: 80789-74-8
M. Wt: 250.19 g/mol
InChI Key: UTPGIWQYDDBRPI-UHFFFAOYSA-N
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Description

Sodium 2,3-dioxoindoline-5-sulfonate is a chemical compound with the molecular formula C8H4NNaO5S. It is known for its unique structure, which includes an indoline core with sulfonate and dioxo functional groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Sodium 2,3-dioxoindoline-5-sulfonate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dioxoindoline-5-sulfonate typically involves the reaction of isatinsulfonic acid sodium salt hydrate with phosphorous oxychloride in tetramethylene sulfone. The mixture is heated at 60°C for three hours under a dry nitrogen atmosphere. After cooling, water is added dropwise to precipitate the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and dried to obtain the desired form.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dioxoindoline-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other indoline derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various indoline derivatives.

Mechanism of Action

The mechanism of action of Sodium 2,3-dioxoindoline-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate and dioxo groups play a crucial role in its reactivity and biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Indigotindisulfonate sodium:

    Sodium sulfinates: These compounds have sulfonate groups and are used in similar applications.

Uniqueness: Sodium 2,3-dioxoindoline-5-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

80789-74-8

Molecular Formula

C8H5NNaO5S

Molecular Weight

250.19 g/mol

IUPAC Name

sodium;2,3-dioxo-1H-indole-5-sulfonate

InChI

InChI=1S/C8H5NO5S.Na/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;/h1-3H,(H,9,10,11)(H,12,13,14);

InChI Key

UTPGIWQYDDBRPI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.[Na+]

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2.[Na]

melting_point

greater than 572 °F (NTP, 1992)

80789-74-8

physical_description

5-isatinsulfonic acid, sodium salt is an orange powder. (NTP, 1992)

solubility

5 to 10 mg/mL at 70.7° F (NTP, 1992)

Synonyms

isatin-5-sulfonic acid
isatin-5-sulfonic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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